molecular formula C23H29NO4 B5147015 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol

4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol

Cat. No. B5147015
M. Wt: 383.5 g/mol
InChI Key: NLCGMGKTUKRPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol, also known as BBOX, is a fluorescent whitening agent used in various scientific research applications. It is a synthetic compound that belongs to the family of benzoxazoles and is widely used as a fluorescent probe to study various biological processes.

Mechanism of Action

4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol works by binding to specific sites on proteins, enzymes, and membranes. Its fluorescent properties allow researchers to monitor the binding and interaction of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol with these targets. 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol has a high affinity for hydrophobic regions, making it an ideal probe for studying membrane dynamics and lipid-protein interactions.
Biochemical and Physiological Effects:
4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not naturally occurring in biological systems. Its primary use is as a fluorescent probe in scientific research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol as a fluorescent probe is its high sensitivity and selectivity. It can detect changes in protein conformation and activity at low concentrations. 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol is also stable and can be used in a variety of experimental conditions.
One limitation of using 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol is its potential toxicity to living cells and organisms. While it has no known biochemical or physiological effects, high concentrations of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol may interfere with cellular processes and cause cell death. Researchers must use caution when working with 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol and ensure that appropriate safety measures are in place.

Future Directions

There are several future directions for the use of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol. Researchers are exploring ways to modify the structure of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol to improve its sensitivity and selectivity for specific targets.
Another area of interest is the use of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol in the development of new diagnostic tools for diseases such as cancer. 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol has the potential to be used as a marker for cancer cells, allowing for early detection and treatment.
In conclusion, 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol, or 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol, is a synthetic compound widely used as a fluorescent probe in scientific research applications. Its high sensitivity and selectivity make it an ideal tool for studying biological processes in living cells and organisms. While there are limitations to its use, researchers are exploring new ways to modify the structure of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol and develop new diagnostic tools for diseases such as cancer.

Synthesis Methods

The synthesis of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol involves the reaction of 2,3-dimethoxyphenylacetic acid with 4,6-di-tert-butyl-2-nitrophenol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reduced to 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol using a reducing agent such as sodium borohydride. The overall synthesis process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol is widely used as a fluorescent probe in various scientific research applications. It is commonly used to study protein-protein interactions, enzyme kinetics, and membrane dynamics. 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol is also used as a marker for cell viability and apoptosis. Its fluorescent properties make it an ideal tool for studying biological processes in living cells and organisms.

properties

IUPAC Name

4,6-ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-22(2,3)14-12-15(23(4,5)6)18(25)20-17(14)24-21(28-20)13-10-9-11-16(26-7)19(13)27-8/h9-12,25H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCGMGKTUKRPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C(=CC=C3)OC)OC)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.